molecular formula C16H23NO5 B12832087 (2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid

(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid

Cat. No.: B12832087
M. Wt: 309.36 g/mol
InChI Key: CTXPLTPDOISPTE-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Thr(Bzl)-OH, also known as tert-Butyloxycarbonyl-O-benzyl-L-threonine, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis as a protected form of threonine, where the hydroxyl group is protected by a benzyl group and the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is essential in the field of organic chemistry, particularly in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Thr(Bzl)-OH typically involves the protection of the amino and hydroxyl groups of threonine. The process begins with the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This is achieved by reacting threonine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The hydroxyl group is then protected by benzylation, which involves the reaction of the Boc-protected threonine with benzyl bromide in the presence of a base like sodium hydride .

Industrial Production Methods

In industrial settings, the production of Boc-Thr(Bzl)-OH follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-throughput purification techniques. The use of solid-phase peptide synthesis (SPPS) is common, where the Boc-Thr(Bzl)-OH is attached to a resin, allowing for easy separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-Thr(Bzl)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), while the benzyl group can be removed via hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas.

    Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrogen gas and palladium on carbon (Pd/C) for benzyl removal.

    Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides and proteins with specific sequences, where Boc-Thr(Bzl)-OH serves as a building block .

Scientific Research Applications

Boc-Thr(Bzl)-OH is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-Thr(Bzl)-OH is primarily related to its role as a protected amino acid in peptide synthesis. The Boc and benzyl groups protect the reactive amino and hydroxyl groups, respectively, allowing for selective reactions to occur at other sites. This protection is crucial for the stepwise synthesis of peptides, preventing unwanted side reactions and ensuring the correct sequence of amino acids .

Comparison with Similar Compounds

Similar Compounds

    Boc-Ser(Bzl)-OH: Similar to Boc-Thr(Bzl)-OH but derived from serine instead of threonine.

    Boc-Tyr(Bzl)-OH: Derived from tyrosine, with a similar protection strategy.

    Boc-Cys(Bzl)-OH: Derived from cysteine, used in peptide synthesis with similar protecting groups.

Uniqueness

Boc-Thr(Bzl)-OH is unique due to the presence of both the Boc and benzyl protecting groups, which provide dual protection for the amino and hydroxyl groups. This dual protection is particularly useful in the synthesis of peptides that require selective deprotection steps .

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid

InChI

InChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13-/m1/s1

InChI Key

CTXPLTPDOISPTE-DGCLKSJQSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1

Origin of Product

United States

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